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molecular formula C9H8N2O3S B8276944 2-Amino-5-methoxy-1,3-benzothiazole-7-carboxylic acid

2-Amino-5-methoxy-1,3-benzothiazole-7-carboxylic acid

Cat. No. B8276944
M. Wt: 224.24 g/mol
InChI Key: UWRIENWVWQJHNJ-UHFFFAOYSA-N
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Patent
US09181234B2

Procedure details

Bromine (56 μl, 1.09 mmol) was added to a suspension of 3-(carbamothioylamino)-5-methoxy-benzoic acid (248 mg, 1.09 mmol) in chloroform (7 mL). The reaction was stirred at ambient temperature resulting in large granules of solid material which were pulverized with a spatula. The chloroform was removed by pipette and the remaining solid was triturated with dichloromethane to give the product as a pale yellow solid, 200 mg, 81% yield.
Quantity
56 μL
Type
reactant
Reaction Step One
Name
3-(carbamothioylamino)-5-methoxy-benzoic acid
Quantity
248 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Yield
81%

Identifiers

REACTION_CXSMILES
BrBr.[C:3]([NH:6][C:7]1[CH:8]=[C:9]([CH:13]=[C:14]([O:16][CH3:17])[CH:15]=1)[C:10]([OH:12])=[O:11])(=[S:5])[NH2:4]>C(Cl)(Cl)Cl>[NH2:4][C:3]1[S:5][C:8]2[C:9]([C:10]([OH:12])=[O:11])=[CH:13][C:14]([O:16][CH3:17])=[CH:15][C:7]=2[N:6]=1

Inputs

Step One
Name
Quantity
56 μL
Type
reactant
Smiles
BrBr
Name
3-(carbamothioylamino)-5-methoxy-benzoic acid
Quantity
248 mg
Type
reactant
Smiles
C(N)(=S)NC=1C=C(C(=O)O)C=C(C1)OC
Name
Quantity
7 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in large granules of solid material which
CUSTOM
Type
CUSTOM
Details
The chloroform was removed by pipette
CUSTOM
Type
CUSTOM
Details
the remaining solid was triturated with dichloromethane

Outcomes

Product
Name
Type
product
Smiles
NC=1SC2=C(N1)C=C(C=C2C(=O)O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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